molecular formula C19H14BF4N3O4S B611092 Unii-H5212R2dpm CAS No. 1648843-04-2

Unii-H5212R2dpm

Cat. No. B611092
M. Wt: 467.2016
InChI Key: SDUDZBCEHIZMFZ-UHFFFAOYSA-N
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Description

“Unii-H5212R2dpm” is also known as 2-(2-Dihydroxyboryl-5-trifluoromethoxybenzylsulfanyl)pyrimidine-5-carboxylic acid (4-fluorophenyl)amide . It is an orally bioavailable, selective, and reversible antagonist of C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2), with potential anti-inflammatory and antineoplastic activities .


Molecular Structure Analysis

The molecular formula of “Unii-H5212R2dpm” is C19H14BF4N3O4S . Its molecular weight is 467.2 g/mol . The InChI and Canonical SMILES representations provide detailed structural information .

Scientific Research Applications

  • Advancements in Material Science :

    • "Recent advances in the liquid-phase syntheses of inorganic nanoparticles" by Cushing, B., Kolesnichenko, V., & O'Connor, C. (2004) discusses the development of novel materials as a cornerstone of chemical research, with applications in various industries including electronics (Cushing, Kolesnichenko, & O'Connor, 2004).
  • Translating Research into Innovations :

    • Giordan, J., Shartrand, A., Steig, J., & Weilerstein, P. (2011) emphasize the importance of translating basic scientific research into practical innovations and the role of education in fostering this transition (Giordan, Shartrand, Steig, & Weilerstein, 2011).
  • Surface Science and Thin Film Research :

    • Gouder, T. (1998) focuses on the synthesis and surface spectroscopy studies of thin films of actinides, contributing to the understanding of surface science (Gouder, 1998).
  • Collaborative Environments for Environmental Models :

    • Şahin, C., Weihrauch, C., Dimov, I., & Alexandrov, V. (2009) propose a collaborative working environment for large scientific applications, focusing on the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
  • Nanotechnology and Nanoscience :

    • Tolles, W. A. (1996) provides an overview of research in nanostructures in Europe, indicating the potential for applications in various industries and the importance of multidisciplinary efforts in this field (Tolles, 1996).
  • Physics of Matter and Nanoscale Structure :

    • Albertini, G., et al. (2019) delve into the research activities in the physics of matter at the Polytechnic University of Marche, highlighting the connection between macroscopic properties of materials and their atomic structure (Albertini et al., 2019).

properties

IUPAC Name

[2-[[5-[(4-fluorophenyl)carbamoyl]pyrimidin-2-yl]sulfanylmethyl]-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BF4N3O4S/c21-13-1-3-14(4-2-13)27-17(28)12-8-25-18(26-9-12)32-10-11-7-15(31-19(22,23)24)5-6-16(11)20(29)30/h1-9,29-30H,10H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUDZBCEHIZMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BF4N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Dihydroxyboryl-5-trifluoromethoxybenzylsulfanyl)pyrimidine-5-carboxylic acid (4-fluorophenyl)amide

CAS RN

1648843-04-2
Record name SX-682
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648843042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SX-682
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5212R2DPM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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